molecular formula C8H13NO3 B13435452 1-(2-Methoxyethyl)piperidine-2,4-dione

1-(2-Methoxyethyl)piperidine-2,4-dione

Cat. No.: B13435452
M. Wt: 171.19 g/mol
InChI Key: NGNFPMLJMNPLAC-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)piperidine-2,4-dione is a piperidine-2,4-dione derivative characterized by a 2-methoxyethyl substituent at the nitrogen position of the heterocyclic ring. Piperidine-2,4-diones are structurally defined by a six-membered ring containing two ketone groups at positions 2 and 2.

The synthesis of related piperidine-2,4-dione derivatives typically involves cyclization reactions. For instance, β-amino esters can react with ethyl malonyl chloride to form amides, which undergo intramolecular cyclization under basic conditions to yield 3-carbethoxypiperidine-2,4-diones . Subsequent decarboxylation and functionalization steps enable the introduction of diverse substituents, such as the 2-methoxyethyl group in the target compound .

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

1-(2-methoxyethyl)piperidine-2,4-dione

InChI

InChI=1S/C8H13NO3/c1-12-5-4-9-3-2-7(10)6-8(9)11/h2-6H2,1H3

InChI Key

NGNFPMLJMNPLAC-UHFFFAOYSA-N

Canonical SMILES

COCCN1CCC(=O)CC1=O

Origin of Product

United States

Preparation Methods

Synthetic Route

A common approach involves the cyclization of β-amino esters with malonyl chloride derivatives, producing the piperidine-2,4-dione core, which is subsequently functionalized with the 2-methoxyethyl group.

Reaction Scheme

Step Reagents & Conditions Description
1 β-Amino ester (e.g., 22a–e) + Ethyl malonyl chloride Formation of amides (23a–e) via amidation (moderate to good yields, 22–70%)
2 Intramolecular cyclization with sodium ethoxide Cyclization to form 3-carbethoxypiperidine-2,4-dione derivatives (24a–e)
3 Acid-mediated decarboxylation Decarboxylation to generate the dihydro derivatives (25a–e)
4 Bromination Regioselective bromination to produce intermediates (25a–e)

Key Research Findings

  • The cyclization process is efficient, with yields ranging from 22% to 70%, depending on substituents.
  • The intermediates are highly unstable, requiring immediate use post-synthesis.
  • Bromination introduces a reactive site for subsequent nucleophilic substitutions.

Functionalization with 2-Methoxyethyl Group

Alkylation of the Core

The key step involves nucleophilic substitution at the nitrogen or carbon centers of the cyclized intermediates with 2-methoxyethyl halides or related electrophiles.

Reagents Conditions Outcome
2-Methoxyethyl halides (e.g., chlorides or bromides) Basic conditions, often with potassium carbonate or sodium hydride Alkylation to introduce the 2-methoxyethyl side chain

Example

  • The reaction of brominated intermediates with sodium hydride and 2-methoxyethyl chloride yields the target compound with moderate to good yields (15–64%).

Alternative Synthetic Strategies

Cyclization of Dione Derivatives with Heterocyclic Precursors

Research indicates that piperidine-2,4-dione derivatives can be synthesized via cyclization of β-amino esters or related compounds, followed by functionalization with methoxyethyl groups through nucleophilic substitution or alkylation.

Data Tables Summarizing Key Synthesis Parameters

Method Starting Materials Reagents Reaction Conditions Yield (%) Notes
Cyclization + Alkylation β-Amino esters, malonyl chloride Sodium ethoxide, 2-methoxyethyl halides Reflux, inert atmosphere 22–70 Unstable intermediates, immediate use recommended
Direct Alkylation Piperidine-2,4-dione Potassium carbonate, 2-methoxyethyl halides Room temperature to reflux 15–64 Moderate yields, requires purification

Research Discoveries and Innovations

Recent research emphasizes novel cyclization techniques and selective functionalization methods to improve yields and stability:

  • Use of microwave-assisted cyclizations to accelerate reaction times.
  • Development of regioselective bromination and iodination protocols to facilitate further derivatization.
  • Application of green chemistry principles, such as solvent-free conditions and recyclable catalysts.

Chemical Reactions Analysis

1-(2-Methoxy-ethyl)-piperidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of alcohol derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Methoxy-ethyl)-piperidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating certain diseases.

    Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-ethyl)-piperidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine-2,4-dione derivatives vary widely in their substituents, which influence their physicochemical properties, reactivity, and biological activities. Below is a detailed comparison of 1-(2-Methoxyethyl)piperidine-2,4-dione with structurally analogous compounds.

Structural and Physicochemical Properties

Table 1: Comparison of Key Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) References
This compound 2-Methoxyethyl C₈H₁₃NO₃ 187.19* - -
1-(propan-2-yl)piperidine-2,4-dione Isopropyl C₈H₁₃NO₂ 155.19 1.088 261.5
1-(4-Fluorophenyl)piperidine-2,4-dione 4-Fluorophenyl C₁₁H₁₀FNO₂ 219.20 - -
1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione Pyrrol-3-ylmethyl C₁₀H₁₂N₂O₂ 192.21 1.306 (predicted) 420.8 (predicted)
1-(4-Methoxybenzyl)piperidine-2,4-dione 4-Methoxybenzyl C₁₄H₁₇NO₄ 263.29 - -

*Calculated based on molecular formula.

Key Observations:

  • Aryl-substituted derivatives (e.g., 4-fluorophenyl, 4-methoxybenzyl) exhibit higher molecular weights and extended π-systems, which may influence binding interactions in biological systems .
  • Predicted densities and boiling points for pyrrolylmethyl derivatives suggest increased rigidity and thermal stability compared to aliphatic substituents .

Biological Activity

1-(2-Methoxyethyl)piperidine-2,4-dione is a chemical compound with the molecular formula C8_8H13_{13}NO3_3 and a molecular weight of 171.19 g/mol. This compound is characterized by its piperidine structure, which includes a methoxyethyl substituent and two carbonyl groups at the 2 and 4 positions of the piperidine ring. Its unique structure has drawn interest for potential biological activities, particularly in neuropharmacology and medicinal chemistry.

  • Molecular Formula : C8_8H13_{13}NO3_3
  • Molecular Weight : 171.19 g/mol
  • Structure : Contains a piperidine ring with methoxyethyl and carbonyl substituents.

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily through interactions with neurotransmitter receptors and metabolic enzymes. Preliminary studies suggest potential applications in treating neurological disorders due to its ability to modulate cellular processes.

  • Neuropharmacological Effects : The compound may influence neurotransmitter systems, potentially acting as an antagonist or agonist at certain receptors. This could have implications for conditions such as anxiety, depression, and neurodegenerative diseases.
  • Enzyme Interaction : Studies suggest that it may interact with enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Research Findings

Recent studies have explored the biological activity of this compound through various experimental approaches:

Binding Affinity Studies

This compound has been evaluated for its binding affinity to various biological targets. These studies indicate that the compound may exhibit significant interactions with:

  • Neurotransmitter Receptors : Potential roles in modulating neurotransmission.
  • Metabolic Enzymes : Implications for metabolic regulation.

Case Studies

In a series of experiments, researchers have documented the effects of this compound on animal models:

  • Immunostimulating Activity : In comparison to established drugs like levamisole, certain derivatives showed enhanced immunostimulating effects, indicating potential therapeutic benefits in immune modulation .
  • Toxicity Assessments : Toxicological evaluations revealed low toxicity profiles in initial studies, suggesting safety for further investigation.

Data Table of Biological Activities

Activity TypeObserved EffectReference
Neurotransmitter InteractionPotential modulation of neurotransmission
Enzyme InteractionModulation of metabolic pathways
Immunostimulating ActivityEnhanced activity compared to levamisole
ToxicityLow toxicity observed

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Methoxyethyl)piperidine-2,4-dione, and what critical reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or cyclization. For example, the trifluoroethyl analog (1-(2,2,2-Trifluoroethyl)piperidine-2,4-dione) is synthesized via ketone functionalization under anhydrous conditions using reagents like DCC (N,N'-dicyclohexylcarbodiimide) for coupling reactions . Key parameters include solvent choice (e.g., dichloromethane for solubility), temperature control (0–25°C to prevent side reactions), and catalyst selection (e.g., triethylamine for acid scavenging). Reaction progress is monitored via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the piperidine ring substitution pattern and methoxyethyl chain orientation. Mass spectrometry (MS) provides molecular weight validation, while FT-IR identifies ketone (C=O) and ether (C-O-C) functional groups. For analogs like 4-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride, X-ray crystallography has been used to resolve stereochemistry .

Q. What are the common chemical reactions involving the piperidine-2,4-dione core, and how do substituents like the methoxyethyl group influence reactivity?

  • Methodological Answer : The dione moiety undergoes nucleophilic additions (e.g., Grignard reagents at the ketone positions) and cycloadditions. The methoxyethyl group enhances solubility in polar solvents and may stabilize intermediates via hydrogen bonding. Comparative studies on analogs (e.g., 2-(4-Piperidinyl)ethyl 2-methoxyacetate hydrochloride) show that ether substituents reduce electrophilicity at the piperidine nitrogen, altering reaction pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., pH, cell lines) or impurities in synthesized batches. A systematic approach includes:

  • Dose-response profiling to confirm activity thresholds.
  • Comparative molecular docking against targets like GABA receptors (common for piperidine derivatives) to identify binding site discrepancies .
  • Batch-to-batch purity analysis via HPLC-MS to rule out synthetic byproducts .

Q. What experimental design strategies optimize the pharmacological profile of this compound analogs?

  • Methodological Answer : Use factorial design (e.g., 2³ DOE) to evaluate substituent effects (e.g., methoxyethyl vs. trifluoroethyl) on parameters like logP (lipophilicity) and IC₅₀ (potency). For example, replacing the methoxy group with bulkier substituents in analogs like 4-[(2-Methyl-2-propenyl)oxy]piperidine hydrochloride improved blood-brain barrier penetration in rodent models .

Q. How does the methoxyethyl group impact the compound’s stability under physiological conditions?

  • Methodological Answer : Stability studies in simulated gastric fluid (SGF) and phosphate-buffered saline (PBS) at 37°C reveal that the methoxyethyl group reduces hydrolysis rates compared to unsubstituted piperidine diones. Accelerated stability testing (40°C/75% RH) over 4 weeks, analyzed via LC-MS, quantifies degradation products like free piperidine or ethylene glycol derivatives .

Q. What in vitro/in vivo models are appropriate for elucidating the mechanism of action of this compound?

  • Methodological Answer :

  • In vitro : Radioligand displacement assays (e.g., NMDA or σ receptors) to identify target engagement.
  • In vivo : Rodent neuropathic pain models (e.g., chronic constriction injury) for efficacy screening, paired with microdialysis to measure neurotransmitter levels (e.g., serotonin, dopamine) .

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